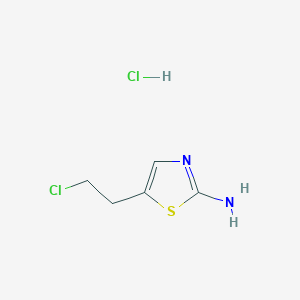

5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

5-(2-chloroethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S.ClH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2H2,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWXHCROZUJRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with a thiazole derivative. One common method includes the following steps:

Starting Materials: 2-chloroethylamine hydrochloride and a thiazole derivative.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Catalysts: Organic acids like hydrochloric acid can be used as catalysts to facilitate the reaction.

Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved product purity. The use of hydrogen chloride as a chlorination reagent is preferred to minimize environmental pollution .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted thiazoles.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of thiazole amines.

Scientific Research Applications

5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its potential use in cancer therapy as an alkylating agent that can interfere with DNA replication.

Industry: Utilized in the production of dyes, pesticides, and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride involves its ability to alkylate DNA. The chloroethyl group forms covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Substituent Variations in Thiazol-2-amine Derivatives

The biological and chemical properties of thiazol-2-amine derivatives are highly dependent on substituent groups. Below is a comparative analysis:

Key Observations:

- Alkylating Potential: The chloroethyl group in the target compound distinguishes it from analogs with non-reactive substituents (e.g., benzyl or oxolane). This group enables covalent binding to biomolecules, akin to bendamustine’s mechanism .

- Lipophilicity: Aromatic substituents (e.g., chlorophenyl, trifluoromethylphenyl) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

- Metabolic Stability: Electron-withdrawing groups (e.g., CF₃) reduce oxidative metabolism, extending half-life .

Functional Comparison with Alkylating Agents

Mechanistic Similarities to Bendamustine Hydrochloride

Bendamustine hydrochloride, a bifunctional alkylator with a bis-chloroethyl group, crosslinks DNA and proteins, disrupting replication . While 5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride has only one chloroethyl group, it may exhibit monofunctional alkylation, causing DNA strand breaks or protein adducts. supports this hypothesis, as ethylene-labeled chloroethyl compounds bind nucleic acids and proteins in vitro .

Cytotoxic Activity

Thiazole derivatives with electron-deficient substituents (e.g., chloroethyl, CF₃) often show cytotoxic effects. For example:

- APTOM-4d (a thiazole-oxadiazole hybrid) demonstrated moderate cytotoxicity against MCF-7 and DLA cell lines .

- Bendamustine achieves therapeutic effects at low micromolar concentrations due to its potent alkylation .

- The target compound’s activity is likely concentration-dependent, with IC₅₀ values higher than bendamustine but comparable to other monoalkylators.

Biological Activity

5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various studies, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring structure, which contributes to its unique chemical reactivity and biological properties. The presence of the chloroethyl group allows for alkylation reactions that are crucial for its mechanism of action against various biological targets.

The primary mechanism by which this compound exerts its biological effects is through alkylation of DNA . The chloroethyl moiety forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and strand breaks. This disruption ultimately inhibits DNA replication and transcription, causing cell death, particularly in rapidly dividing cells such as cancer cells.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in disrupting bacterial cell walls. For instance, studies have reported promising results against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .

Anticancer Activity

This compound has been extensively studied for its anticancer properties. It acts as an alkylating agent that interferes with DNA replication in cancer cells. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and K563 (leukemia) cells. The compound's efficacy is often measured by IC50 values, indicating the concentration required to inhibit cell growth by 50%. For example, some derivatives have shown IC50 values as low as 1.61 µg/mL against certain cancer lines .

Case Studies

-

Anticancer Efficacy :

- A study assessed the cytotoxic effects of various thiazole derivatives including this compound against multiple cancer cell lines. The findings indicated that modifications to the thiazole structure significantly impacted the anticancer activity, with certain derivatives exhibiting enhanced potency compared to others .

- Antimicrobial Evaluation :

Summary of Biological Activities

Q & A

Basic: What are the recommended methods for synthesizing 5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves refluxing a thiazole precursor (e.g., 2-aminothiazole) with 2-chloroethyl derivatives (e.g., 2-chloroethylamine hydrochloride) in ethanol or methanol under controlled pH (adjusted with sodium acetate). Post-reaction, the product is precipitated by adding water, filtered, and recrystallized using ethanol or acetonitrile to achieve >95% purity . For analogs, phenacyl bromide or substituted benzyl halides are used to introduce functional groups at the 5-position of the thiazole ring .

Basic: How should researchers characterize the purity and structure of this compound?

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to confirm ≥95% purity.

- Structural Confirmation :

- NMR : H NMR (DMSO-d6) should show a singlet for the NH group (~6.5 ppm), a triplet for the chloroethyl CHCl group (~3.8 ppm), and thiazole ring protons (~7.2–8.1 ppm).

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z corresponding to the molecular formula (e.g., CHClNS requires m/z ~224.0).

- X-ray Crystallography : For definitive conformation, single-crystal X-ray analysis resolves bond angles and substituent geometry .

Basic: What stability considerations are critical for handling this compound?

The chloroethyl group is hydrolytically sensitive. Store the compound at 2–8°C in anhydrous conditions (desiccator with silica gel). Avoid prolonged exposure to light or moisture, as degradation products (e.g., ethanol derivatives) may form. Stability studies under accelerated conditions (40°C/75% RH for 1 month) should confirm integrity via HPLC .

Advanced: How can mechanistic studies elucidate the reactivity of the chloroethyl substituent?

- Kinetic Analysis : Monitor hydrolysis rates in buffered solutions (pH 1–12) via UV-Vis or LC-MS to identify degradation pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict nucleophilic attack sites on the chloroethyl group. Correlate with experimental data to validate intermediates .

- Isotopic Labeling : Use C-labeled chloroethyl groups in NMR to track bond cleavage during reactions .

Advanced: How should researchers resolve contradictions in reported purity or spectral data?

- Reproducibility : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled stoichiometry).

- Cross-Validation : Compare NMR and MS data with analogs (e.g., 5-[(4-chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride) to identify artifacts or impurities .

- Advanced Analytics : Use high-resolution MS (HRMS) or 2D NMR (COSY, HSQC) to distinguish isomeric byproducts .

Advanced: What strategies optimize the compound’s bioactivity in pharmacological studies?

- SAR Studies : Modify the chloroethyl group’s chain length or introduce electron-withdrawing groups (e.g., CF) to enhance membrane permeability.

- Prodrug Design : Convert the amine to a carbamate or amide for targeted delivery.

- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to prioritize experimental testing .

Advanced: How can researchers mitigate hazards during large-scale synthesis?

- Engineering Controls : Use closed-system reactors with scrubbers to neutralize HCl vapors.

- PPE : Wear nitrile gloves, goggles, and respirators compliant with OSHA standards (H335: respiratory irritation).

- Waste Management : Treat chloroethyl-containing waste with 10% NaOH to hydrolyze residual alkyl halides before disposal .

Advanced: What analytical methods quantify trace impurities in this compound?

- LC-MS/MS : Detect sub-0.1% impurities (e.g., dechlorinated byproducts) using MRM transitions.

- ICP-OES : Quantify heavy metal residues (e.g., Pd from catalytic reactions) with detection limits <1 ppm.

- Headspace GC-MS : Identify volatile degradation products (e.g., ethylene derivatives) after thermal stress testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.